2,4-Dichloropyridine-3-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloropyridine-3-boronic acid is a subclass of organoborane compounds . It has an empirical formula of C5H4BCl2NO2 and a molecular weight of 191.81 . It is used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials .
Synthesis Analysis
The synthesis of this compound involves several strategies. One approach is the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) . Another method involves the Suzuki–Miyaura cross-coupling reactions of heteroaryl polyhalides with aryl boronates .Molecular Structure Analysis
The molecular structure of this compound consists of two carbon-boron bonds and one boron-oxygen bond . This structure results in enhanced Lewis acidity compared to boronic acids .Chemical Reactions Analysis
This compound participates in Suzuki–Miyaura cross-coupling reactions with aryl boronates . The site-selectivity of these reactions is influenced by the intrinsic polarities of the ring carbons .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 191.81 and an empirical formula of C5H4BCl2NO2 .Safety and Hazards
Future Directions
Borinic acids, including 2,4-Dichloropyridine-3-boronic acid, have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials . Future research may focus on expanding the applications of these compounds and improving the efficiency of their synthesis .
Mechanism of Action
Target of Action
The primary target of 2,4-Dichloropyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
As an organoboron compound, it is expected to have good stability and bioavailability due to the robustness of the boron-carbon bond .
Result of Action
The molecular effect of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds, which can be used in various applications, including the development of pharmaceuticals and materials .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of a suitable catalyst . The compound is generally stable and its efficacy in the Suzuki–Miyaura cross-coupling reaction is maintained under a variety of conditions, making it a versatile reagent in organic synthesis .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,4-Dichloropyridine-3-boronic acid are largely defined by its boronic acid group. Boronic acids are known to interact with various enzymes, proteins, and other biomolecules, often forming reversible covalent bonds with them . In the context of Suzuki-Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, this compound can participate in transmetalation, a process where it transfers its boron atom to a metal catalyst .
Cellular Effects
For instance, they can affect cell signaling pathways and gene expression through their interactions with biomolecules
Molecular Mechanism
The molecular mechanism of this compound is primarily associated with its role in Suzuki-Miyaura coupling reactions. In these reactions, this compound undergoes transmetalation, transferring its boron atom to a metal catalyst. This process is part of a larger reaction mechanism that results in the formation of a new carbon-carbon bond .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and readily prepared, making them suitable for use in various chemical reactions .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Properties
IUPAC Name |
(2,4-dichloropyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BCl2NO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2,10-11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWMKHXYQHJRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1Cl)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BCl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.